1-(6-Bromo-4-chloropyridin-3-yl)ethanone
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Overview
Description
1-(6-Bromo-4-chloropyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C7H5BrClNO. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively, and an ethanone group at the 3rd position. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-4-chloropyridin-3-yl)ethanone typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-acetylpyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the halogens.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-4-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other lower oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
1-(6-Bromo-4-chloropyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a ligand in the development of bioactive molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-chloropyridin-3-yl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
- 1-(4-Bromo-6-chloropyridin-3-yl)ethanone
- 1-(2-Bromo-4-chloropyridin-3-yl)ethanone
- 1-(4-Bromo-2-chloropyridin-3-yl)ethanone
Comparison: 1-(6-Bromo-4-chloropyridin-3-yl)ethanone is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H5BrClNO |
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Molecular Weight |
234.48 g/mol |
IUPAC Name |
1-(6-bromo-4-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)5-3-10-7(8)2-6(5)9/h2-3H,1H3 |
InChI Key |
ZFUNUBZYTZGFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1Cl)Br |
Origin of Product |
United States |
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